(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid
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Overview
Description
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is a boronic acid derivative with the molecular formula C10H17BO2. This compound is characterized by its bicyclic structure, which includes a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid typically involves the hydroboration of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene (commonly known as camphene) with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Hydroboration: Using borane-dimethyl sulfide complex (BH3·SMe2) in tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for cross-coupling and oxidation reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl or alkenyl compounds.
Oxidation Products: Alcohols or ketones.
Boronate Esters: Formed from esterification reactions.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Industry
In industrial applications, boronic acids are used in the production of polymers and as intermediates in the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: Another boronic acid derivative with a similar bicyclic structure but different stereochemistry.
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: Lacks the 1,7,7-trimethyl substitution, making it less sterically hindered.
Uniqueness
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is unique due to its specific stereochemistry and the presence of the 1,7,7-trimethyl groups. These structural features can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNWNBGFZOLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1(C2(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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